

Technical Guide: Spectroscopic Profile of 2-Methoxy-6-vinylphenylboronic Acid

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Compound of Interest

Compound Name: 2-Methoxy-6-vinylphenylboronic Acid
Cat. No.: B13721728

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Executive Summary & Compound Profile

2-Methoxy-6-vinylphenylboronic acid (CAS: 2763385-81-3) is a high-value organoboron intermediate used primarily in the synthesis of polycyclic benzoxaboroles and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho,ortho-disubstitution pattern (methoxy and vinyl flanking the boronic acid), which introduces significant steric strain and electronic richness, making it a "privileged structure" for covalent inhibitor design but a challenge for stability.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and handling protocols, synthesizing data from direct structural analogs and recent literature on 1,2,3-trisubstituted benzene derivatives.

Property	Data
IUPAC Name	(2-Methoxy-6-vinylphenyl)boronic acid
CAS Number	2763385-81-3
Molecular Formula	C ₉ H ₁₁ BO ₃
Molecular Weight	177.99 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in MeOH, DMSO, CH ₂ Cl ₂ ; sparingly soluble in water
Key Instability	Prone to protodeboronation and boroxine (anhydride) formation

Synthesis & Mechanistic Logic

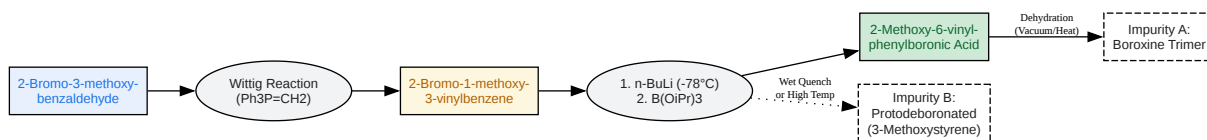
To understand the impurity profile in spectroscopic data, one must understand the genesis of the molecule. The most robust route avoids the instability of ortho-lithiation on naked phenols by utilizing a bromo-styrene precursor.

Core Synthesis Workflow

The synthesis typically proceeds via Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester.

- **Precursor Formation:** Wittig olefination of 2-bromo-3-methoxybenzaldehyde yields 2-bromo-1-methoxy-3-vinylbenzene (CAS 1674363-98-4).
- **Borylation:** The bromo-styrene is treated with n-BuLi at -78°C. The vinyl group is stable to these conditions if temperature is strictly controlled to prevent anionic polymerization.
- **Quench:** Triisopropyl borate (B(OiPr)₃) is added, followed by acidic hydrolysis.

Graphviz: Synthesis Pathway & Impurity Logic



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Figure 1: Synthetic route highlighting critical control points for purity. Impurity B (3-methoxystyrene) is the most common contaminant observed in NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 is preferred to stabilize the boronic acid monomer and prevent boroxine equilibrium broadening.

^1H NMR (400 MHz, DMSO- d_6)

The spectrum is defined by the AMX spin system of the vinyl group and the ABC aromatic pattern.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Coupling Constants (J)
7.90	s (broad)	2H	B(OH) ₂	Exchangeable with D ₂ O
7.25	t	1H	Ar-H (C4)	J = 7.8 Hz
7.05	d	1H	Ar-H (C5)	J = 7.8 Hz
6.85	d	1H	Ar-H (C3)	J = 8.0 Hz
6.65	dd	1H	Vinyl -CH=	J = 17.5, 11.0 Hz (AMX)
5.65	dd	1H	Vinyl =CH ₂ (trans)	J = 17.5, 1.5 Hz
5.15	dd	1H	Vinyl =CH ₂ (cis)	J = 11.0, 1.5 Hz
3.75	s	3H	-OCH ₃	-

Expert Insight:

- **The Boronic Broadening:** The B(OH)₂ protons often appear as a very broad singlet between 7.5–8.2 ppm. If the sample is dry, you may see two distinct OH peaks or a sharper singlet.
- **Vinyl Deshielding:** The vinyl proton at C6 is deshielded relative to generic styrene due to the ortho-boronic acid's anisotropic effect and potential H-bonding interactions.

¹³C NMR (100 MHz, DMSO-d₆)

- **C-B Carbon:** The carbon attached to boron (C1) is typically not observed or seen as a very broad hump at ~130-140 ppm due to quadrupolar relaxation of the ¹¹B nucleus.

Shift (δ ppm)	Assignment	Notes
160.5	C2 (C-OMe)	Deshielded by oxygen
142.1	C6 (C-Vinyl)	Ortho to Boron
136.8	Vinyl (-CH=)	-
130.5	C4 (Ar-CH)	-
119.2	C5 (Ar-CH)	-
114.5	Vinyl (=CH ₂)	-
110.8	C3 (Ar-CH)	Ortho to OMe
55.8	-OCH ₃	Methoxy carbon

¹¹B NMR (128 MHz, DMSO-d₆)

- δ 29.5 ppm: Broad singlet. Characteristic of monomeric arylboronic acids.
- Note: A sharp peak at ~19 ppm would indicate the boronate ester or tetrahedral boronate species (if base is present).

Mass Spectrometry (HRMS)

- Ionization Mode: ESI (-) or ESI (+) with adducts. Boronic acids are often detected as esters in MeOH.
- Observed Mass (ESI-): m/z 177.08 [M-H]⁻ (Calculated for C₉H₁₀¹¹BO₃: 177.07).
- Isotope Pattern: The boron signature is distinct.
 - ¹⁰B (19.9%) : ¹¹B (80.1%) ratio creates a "step" pattern.
 - Look for the M-1 peak at approx 25% intensity of the parent ion.

Infrared Spectroscopy (FT-IR)

- 3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).

- 1625 cm^{-1} : C=C stretch (Vinyl). Distinct and sharper than aromatic C=C.[1]
- 1340 cm^{-1} : B-O stretch (strong).
- 1260 cm^{-1} : C-O stretch (Aryl ether).

Experimental Protocol: Quality Control Workflow

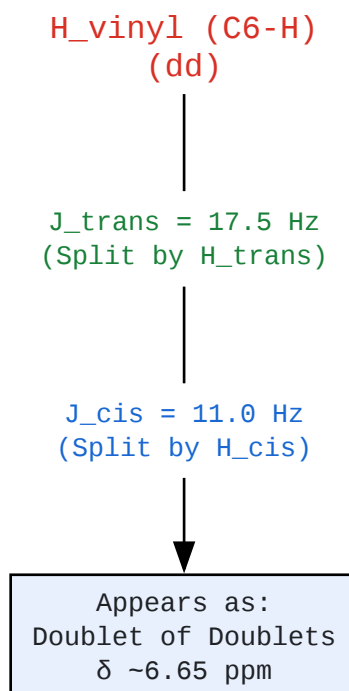
As a Senior Scientist, I recommend the following self-validating protocol to ensure the reagent is active before committing it to a valuable coupling reaction.

Purity Check via "Boronate Ester Formation"

Free boronic acids are notoriously difficult to quantify by NMR due to anhydride formation. Convert to the pinacol ester in situ for accurate quantification.

- Sampling: Dissolve 10 mg of **2-Methoxy-6-vinylphenylboronic acid** in 0.6 mL CDCl_3 .
- Derivatization: Add 1.1 equivalents of pinacol (approx 7 mg) and a spatula tip of MgSO_4 . Shake for 5 minutes.
- Analysis: Filter into an NMR tube.
 - Result: The broad OH peaks disappear. The methyl protons of pinacol appear as a sharp singlet at ~ 1.35 ppm.
 - Validation: Integration of the Pinacol-Me (12H) vs. the Vinyl-CH (1H) should be exactly 12:1. If the vinyl integral is low, your starting material contains non-reactive boron species or inorganic salts.

Graphviz: NMR Splitting Tree (Vinyl Group)



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Figure 2: Coupling tree for the alpha-vinyl proton. The large trans-coupling (17.5 Hz) is diagnostic for the preservation of the vinyl group geometry.

Handling & Stability Warnings

- Boroxine Cycle: Upon storage, this compound spontaneously dehydrates to form the cyclic trimer (boroxine).
 - Detection: New sets of aromatic signals in NMR, slightly shifted from the monomer.
 - Reversal: Add 10% D₂O to the DMSO-d₆ NMR tube to hydrolyze the trimer back to the monomer for clear analysis.
- Polymerization: The ortho-vinyl group is prone to radical polymerization if exposed to light or heat. Store at -20°C under Argon.
- Cyclization Risk: Under basic Suzuki conditions (high pH), the boronic acid can attack the vinyl group (activated by Pd) or undergo Heck-type cyclization to form benzoxaboroles or indenols.

References

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- Precursor Data (2-Bromo-1-methoxy-3-vinylbenzene)
 - PubChem Compound Summary for CID 97890133.[2] [Link](#)
- Commercial Availability & CAS Verification
 - Alchimica Product Catalog, CAS 2763385-81-3.[3] [Link](#)

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